molecular formula C7H14N2S B14144296 (2,2,4,4-Tetramethylthietan-3-ylidene)hydrazine CAS No. 89050-85-1

(2,2,4,4-Tetramethylthietan-3-ylidene)hydrazine

Cat. No.: B14144296
CAS No.: 89050-85-1
M. Wt: 158.27 g/mol
InChI Key: MHXPAWLBUVXHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2,4,4-Tetramethylthietan-3-ylidene)hydrazine is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a thietan ring with four methyl groups and a hydrazine moiety. This compound has garnered interest due to its potential reactivity and applications in synthetic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,4,4-Tetramethylthietan-3-ylidene)hydrazine typically involves the reaction of thioamides with hydrazine derivatives. One common method includes the reaction of 2,2,4,4-tetramethylthietan-3-one with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at ambient temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2,2,4,4-Tetramethylthietan-3-ylidene)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazine moiety allows for nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thietan derivatives.

    Substitution: Formation of substituted thietan derivatives with various functional groups.

Scientific Research Applications

(2,2,4,4-Tetramethylthietan-3-ylidene)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2,4,4-Tetramethylthietan-3-ylidene)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity suggests it may interfere with key metabolic and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2,4,4-Tetramethylthietan-3-ylidene)hydrazine is unique due to its combination of a thietan ring and a hydrazine moiety. This structure imparts distinct reactivity and potential applications that are not observed in simpler hydrazine derivatives or other thiazole compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

89050-85-1

Molecular Formula

C7H14N2S

Molecular Weight

158.27 g/mol

IUPAC Name

(2,2,4,4-tetramethylthietan-3-ylidene)hydrazine

InChI

InChI=1S/C7H14N2S/c1-6(2)5(9-8)7(3,4)10-6/h8H2,1-4H3

InChI Key

MHXPAWLBUVXHEW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NN)C(S1)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.